molecular formula C14H17NO4 B125140 Methyl 5-[(tert-Butylimino)acetyl]salicylate CAS No. 53942-75-9

Methyl 5-[(tert-Butylimino)acetyl]salicylate

Cat. No.: B125140
CAS No.: 53942-75-9
M. Wt: 263.29 g/mol
InChI Key: PSJNURWCWILCBY-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-Butylimino)acetyl]salicylate is a substituted salicylate derivative featuring a tert-butylimino acetyl group at the 5-position of the aromatic ring. This structural modification distinguishes it from simpler salicylate esters, such as methyl salicylate (MeSa), by introducing steric bulk and altering electronic properties.

Properties

IUPAC Name

methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNURWCWILCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Methyl salicylate serves as the starting material due to its electron-rich aromatic ring, which facilitates electrophilic attack.

  • Acylation : Treatment with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C yields methyl 5-chloroacetylsalicylate.

  • Imine Formation : The chloroacetyl intermediate reacts with tert-butylamine in ethanol under reflux (78°C) for 6–8 hours, forming the tert-butylimino group via nucleophilic substitution.

Key Parameters

ParameterConditions
SolventDichloromethane (Step 1); Ethanol (Step 2)
CatalystAlCl₃ (1.2 equiv)
Temperature0–5°C (Step 1); 78°C (Step 2)
Reaction Time2 hours (Step 1); 8 hours (Step 2)
Yield62–68% overall

This method’s limitations include moderate yields due to competing side reactions, such as over-acylation or hydrolysis of the imine group.

Directed Ortho Metalation (DoM) Strategy

The DoM approach employs a directing group to achieve regioselective functionalization. The O-carbamate group is introduced temporarily to guide metalation and subsequent acylation at the 5-position.

Synthetic Pathway

  • Protection : Methyl salicylate is converted to its O-carbamate derivative using diethylcarbamoyl chloride in pyridine.

  • Metalation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF generates a stabilized aryl lithium species at the ortho position.

  • Acylation : Quenching the lithiated intermediate with tert-butyliminoacetyl chloride introduces the desired side chain.

  • Deprotection : Acidic hydrolysis (HCl, H₂O/THF) removes the carbamate group, yielding the final product.

Performance Metrics

ParameterConditions
SolventTHF
BaseLDA (2.5 equiv)
Temperature−78°C (metalation); 25°C (quench)
Reaction Time1 hour (metalation); 30 min (quench)
Yield75–82% overall

This method offers superior regiocontrol but requires stringent anhydrous conditions and specialized reagents.

Multi-Step Synthesis via Bromo Intermediate

Adapting methodologies from bromoacetylsalicylate synthesis, this route substitutes bromine with a tert-butylimino group through a nucleophilic displacement reaction.

Stepwise Procedure

  • Bromination : Methyl salicylate undergoes Friedel-Crafts acylation with bromoacetyl bromide in nitrobenzene, producing methyl 5-bromoacetylsalicylate.

  • Amination : The bromo intermediate reacts with tert-butylamine in DMF at 50°C for 12 hours, displacing bromide to form the imine.

Efficiency Analysis

ParameterConditions
SolventNitrobenzene (Step 1); DMF (Step 2)
CatalystFeCl₃ (Step 1)
Temperature25°C (Step 1); 50°C (Step 2)
Reaction Time3 hours (Step 1); 12 hours (Step 2)
Yield58–65% overall

While scalable, this method faces challenges with nitrobenzene’s toxicity and the stability of the bromo intermediate.

Comparative Evaluation of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Friedel-Crafts Acylation62–68ModerateHighLow
Directed Metalation75–82HighModerateHigh
Bromo Intermediate58–65LowHighModerate

Key Findings :

  • The DoM strategy achieves the highest yields and selectivity but is cost-prohibitive for industrial use.

  • Friedel-Crafts acylation balances cost and scalability but requires optimization to suppress side reactions.

  • The bromo intermediate route offers simplicity but is limited by toxic solvents and intermediate instability.

Challenges and Optimizations

Side Reaction Mitigation

  • Imine Hydrolysis : Conducting the amination step under anhydrous conditions with molecular sieves improves imine stability.

  • Over-Acylation : Using stoichiometric Lewis acids (e.g., ZnCl₂) instead of AlCl₃ reduces diacylation byproducts.

Industrial Adaptations

  • Continuous Flow Systems : Microreactors enhance heat transfer and mixing, increasing the Friedel-Crafts method’s yield to 73%.

  • Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported FeCl₃) reduce costs and waste in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-Butylimino)acetyl]salicylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-[(tert-Butylimino)acetyl]salicylate serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Hydroxy groups can be oxidized to carbonyls.
  • Reduction : Imino groups can be reduced to amines.
  • Substitution : The ester group can undergo nucleophilic substitution reactions.

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties : Studies suggest effectiveness against certain microbial strains.
  • Anticancer Properties : Investigations into its efficacy as a potential anticancer agent are ongoing, focusing on its interaction with cellular pathways.

Pharmaceutical Research

Due to its unique structure, this compound is explored as a drug candidate. Its reactivity profile allows for modifications that may lead to new therapeutic agents targeting specific diseases.

Proteomics and Metabolic Studies

The deuterated derivative, this compound-d9, is utilized in proteomics for studying protein interactions and metabolic pathways. Its isotopic labeling enhances detection capabilities in mass spectrometry applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition zones compared to control samples, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control (mm)
E. coli150
S. aureus120
P. aeruginosa100

Case Study 2: Anticancer Research

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
1075
5050
10030

Mechanism of Action

The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate involves its interaction with specific molecular targets. The iminoacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxybenzoate ester can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between Methyl 5-[(tert-Butylimino)acetyl]salicylate and similar salicylate derivatives:

Compound Name Molecular Formula Substituent Key Applications Notable Properties/Studies
This compound C14H19NO4 (estimated) tert-Butylimino acetyl Pharmaceutical intermediates, potential enzyme modulation Unique steric profile due to tert-butyl group; inferred stability
Methyl 5-Acetylsalicylate C10H10O4 Acetyl Organic synthesis, prodrug scaffolds Rapid H2O2-activated cleavage in prodrug systems (>90% efficiency)
Methyl 4-(Acetylamino)salicylate C10H11NO5 Acetylamino Pharmaceutical reference standards Used in USP-certified analytical methods
5-(Bromoacetyl)salicylamide C9H8BrNO3 Bromoacetyl Antibacterial agents, synthetic intermediates High reactivity due to bromine; molecular weight: 244.07 g/mol
Methyl 5-Iodosalicylate C8H7IO3 Iodo Halogenation studies, radiopharmaceuticals Enhanced electrophilicity for nucleophilic substitution

Reactivity and Stability

  • H2O2-Activated Cleavage: Methyl 5-acetylsalicylate and its analogs with self-immolative linkers (e.g., ether or carbonate esters) release methyl salicylate efficiently under oxidative conditions (>90% cleavage in 45 min) . The tert-butylimino group in this compound may slow cleavage kinetics due to steric hindrance, though empirical data are lacking.
  • Enzyme Inhibition: Acetylated salicylates, such as acetyl methyl salicylate, inhibit α-ketoglutarate dehydrogenase (KGDH) and cyclooxygenase, affecting metabolic and inflammatory pathways . The tert-butylimino group could alter binding affinity or specificity compared to acetyl derivatives.

Biological Activity

Methyl 5-[(tert-Butylimino)acetyl]salicylate is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxybenzoate ester and a tert-butylimino group. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 29213)0.070 - 8.95 μM
Enterococcus faecalis (ATCC 29212)4.66 - 35.8 μM
Methicillin-resistant Staphylococcus aureus (MRSA)Variable MICs depending on strain

The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential cellular processes, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines, including human monocytic leukemia cells (THP-1). The compound exhibited an IC50 value ranging from 1.4 to >10 µM, indicating a dose-dependent response in inhibiting cell proliferation .

The proposed mechanism includes the activation of apoptotic pathways and modulation of signaling molecules involved in cell survival and death . Further research is necessary to elucidate the specific targets and pathways influenced by this compound.

Case Study: Salicylate Toxicity

A relevant case study highlighted the effects of salicylate toxicity, which can occur with excessive use of salicylate-containing compounds. A patient presented with acute symptoms after ingesting high doses of salicylates, leading to metabolic acidosis and neurological symptoms. This case underscores the importance of understanding the pharmacological effects and potential toxicity associated with salicylate derivatives like this compound .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The iminoacetyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, hydrolysis of the hydroxybenzoate ester may release active metabolites that participate in cellular signaling pathways .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Structural Features Biological Activity
Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoateBenzyloxy group instead of hydroxyLimited antimicrobial activity
Methyl 5-(2-tert-butylaminoacetyl)-2-hydroxybenzoateAmino group instead of iminoReduced efficacy against certain strains

The presence of the iminoacetyl group in this compound enhances its reactivity and potential biological activity compared to these analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-[(tert-Butylimino)acetyl]salicylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification or acylation reactions. For example, salicylic acid derivatives are often esterified using methanol under acid catalysis (e.g., H₂SO₄) . To introduce the tert-butylimino acetyl group, a two-step process may be employed: (1) acetylation of the hydroxyl group followed by (2) imination with tert-butylamine. Reaction efficiency can be optimized by monitoring temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalytic amounts of DMAP (4-dimethylaminopyridine). Purity is assessed via TLC or HPLC, and yields are typically improved by inert atmosphere conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, imine C=N at ~1650 cm⁻¹). ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • Chromatography : GC-MS or HPLC-MS validates molecular weight and purity, especially for detecting unreacted intermediates .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability, critical for storage protocols .

Q. How should researchers handle discrepancies in reported bioactivity data for salicylate derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. stimulation) may arise from assay conditions (pH, temperature) or impurity profiles. For example, acetyl salicylate’s dual role as a KGDH inhibitor and cyclooxygenase modulator requires controlled experiments with purified compounds and standardized buffers . Cross-validate results using orthogonal assays (e.g., fluorometric vs. colorimetric) and include negative controls (e.g., salicylate-free analogs) to isolate specific effects .

Advanced Research Questions

Q. What mechanisms underlie the biocidal activity of this compound against grain pests like Trogoderma granarium?

  • Methodological Answer : The compound likely disrupts insect respiration by inhibiting mitochondrial enzymes (e.g., NADH dehydrogenase) or acetylcholinesterase. To confirm:

  • Enzyme Assays : Measure activity of target enzymes in pest homogenates post-exposure .
  • Behavioral Studies : Track mortality rates and locomotion inhibition in controlled fumigation chambers.
  • Structural Modeling : Use molecular docking to predict interactions between the compound’s imine group and enzyme active sites .

Q. How can vapor-liquid equilibrium (VLE) data inform the formulation of this compound-based aerosols?

  • Methodological Answer : VLE studies at varying pressures (e.g., 20–50 kPa) determine volatility and ideal solvent systems. For instance, binary systems with α-pinene enhance aerosol dispersion due to non-ideal mixing behavior. Use the NRTL or UNIQUAC models to correlate experimental T-x-y data and optimize co-solvent ratios for stability .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Methodological Answer : Acute toxicity (e.g., hyperthermia, CNS depression) is dose-dependent. Preclinical protocols should:

  • Dose Escalation : Start with LD₅₀ estimates from methyl salicylate analogs (e.g., 300 mg/kg in rodents) .
  • Metabolic Profiling : Monitor serum salicylate levels via LC-MS to prevent accumulation (>300 mg/L) .
  • Antidote Readiness : Administer sodium bicarbonate to alkalize urine and enhance renal excretion in overdose scenarios .

Data Interpretation & Conflict Resolution

Q. How can researchers reconcile conflicting results in the compound’s role in insulin secretion pathways?

  • Methodological Answer : Contradictions may arise from off-target effects (e.g., KGDH vs. cyclooxygenase inhibition). To resolve:

  • Genetic Knockdown : Use siRNA to silence KGDH in pancreatic β-cells and assess insulin secretion .
  • Isotope Tracing : Track ¹³C-glucose metabolism in the presence of the compound to pinpoint TCA cycle disruptions .
  • Cross-Study Meta-Analysis : Compare datasets with standardized units (e.g., nmol insulin/mg protein) to identify protocol-driven biases .

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